molecular formula C19H17N3O5 B2672637 1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 378753-71-0

1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2672637
CAS No.: 378753-71-0
M. Wt: 367.361
InChI Key: DWLBMFZWOYSOKW-UHFFFAOYSA-N
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Description

| 1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex synthetic pyrrolone derivative of significant interest in medicinal chemistry and chemical biology research. Its molecular architecture, featuring both imidazole and furan heterocyclic rings, suggests potential as a versatile scaffold for the development of novel enzyme inhibitors. The imidazole moiety is a well-known pharmacophore often associated with binding to metalloenzymes or acting as a ligand in catalytic sites, while the furan rings can contribute to molecular recognition and binding affinity through hydrophobic interactions and hydrogen bonding. Researchers are investigating this compound primarily as a core structure for designing and synthesizing new chemical entities targeting a range of biological pathways. Its potential applications include serving as a key intermediate in the synthesis of more complex molecules for high-throughput screening campaigns against various protein targets, such as kinases or other ATP-binding proteins. The compound is intended for research applications in vitro and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(furan-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5/c23-17(14-5-2-11-27-14)15-16(13-4-1-10-26-13)22(19(25)18(15)24)8-3-7-21-9-6-20-12-21/h1-2,4-6,9-12,16,24H,3,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLBMFZWOYSOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2C(=C(C(=O)N2CCCN3C=CN=C3)O)C(=O)C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378753-71-0
Record name 4-(2-FUROYL)-5-(2-FURYL)-3-HYDROXY-1-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1,5-DIHYDRO-2H-PYRROL-2-ONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a complex organic compound with significant potential in pharmacological applications due to its diverse structural features, including an imidazole ring, furan moieties, and a pyrrolone structure. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₉H₁₇N₃O₅
  • Molecular Weight : 367.36 g/mol
  • CAS Number : 378753-71-0

These features suggest a potential for various biological activities, particularly due to the presence of the imidazole and furan components, which are known for their antimicrobial and anticancer properties .

Antimicrobial Activity

Research indicates that compounds containing imidazole and furan rings exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : The compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies reported minimum inhibitory concentrations (MICs) showing effectiveness against strains such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and U87 (glioblastoma), with IC₅₀ values indicating effective cytotoxicity .
Cell LineIC₅₀ (µM)
MCF-725.72 ± 3.95
U8745.2 ± 13.0

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole derivatives have been documented, suggesting that this compound may modulate inflammatory pathways. Studies indicate a reduction in pro-inflammatory cytokines in cellular models treated with this compound .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The imidazole ring may interact with various enzymes involved in cell signaling and proliferation.
  • Disruption of Membrane Integrity : The furan components can disrupt bacterial membranes, leading to cell lysis.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction or activation of caspases.

Case Studies

Recent studies have highlighted the efficacy of this compound in various experimental setups:

  • In Vivo Tumor Models : In murine models bearing tumors, administration of the compound resulted in significant tumor size reduction compared to control groups .
  • Synergistic Effects : When combined with conventional chemotherapeutics, this compound has shown enhanced efficacy, suggesting potential as an adjuvant therapy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-(3-(1H-imidazol-1-yl)propyl)-4-(furan-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of furan and imidazole possess broad-spectrum activity against various bacterial and fungal strains. The compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth and biofilm formation .

Anti-Tuberculosis Potential

The compound's structural features suggest it could be developed as an anti-tubercular agent. Research into similar derivatives has demonstrated promising results against Mycobacterium tuberculosis, with specific compounds showing IC50 values in the low micromolar range . The potential mechanism involves interference with bacterial cell wall synthesis, making it a candidate for further exploration in tuberculosis treatment.

Anticancer Properties

Preliminary studies have indicated that imidazole-containing compounds can exhibit anticancer activities by inducing apoptosis in cancer cells. The presence of the furan moiety may also contribute to this effect by enhancing cellular uptake and targeting specific cancer pathways .

Organic Electronics

Due to its unique electronic properties, the compound can be explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The furan and imidazole groups can facilitate charge transport, making this compound a candidate for further studies in electronic materials .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated against various bacterial strainsExhibited significant bactericidal effects against E. coli and S. aureus with MIC values below 50 µg/mL .
Anti-Tuberculosis ResearchTested against Mycobacterium tuberculosisDemonstrated IC50 values ranging from 1.35 to 4.00 µM, indicating strong potential for development as an anti-TB drug .
Organic Electronics ApplicationInvestigated as a charge transport materialShowed promising results in enhancing conductivity in polymer blends for OLED applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Modifications

  • Compound A: 1-(3-(1H-Imidazol-1-yl)propyl)-4-(3-fluoro-4-methoxybenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one (CAS: 618075-13-1) Key Differences: Replaces furan-2-carbonyl with a 3-fluoro-4-methoxybenzoyl group and furan-2-yl with 2-fluorophenyl.
  • Compound B : 5-[4-(Benzyloxy)phenyl]-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
    • Key Differences : Substitutes furan-2-yl with a benzyloxyphenyl group and furan-2-carbonyl with 3-fluoro-4-methylbenzoyl.
    • Impact : Enhanced π-π stacking interactions due to the benzyloxy group, possibly improving binding to hydrophobic enzyme pockets .

Heterocyclic Core vs. Benzimidazole Derivatives

  • Compound C : 5-Aryl-4-(1H-benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one
    • Key Differences : Replaces imidazole with benzimidazole and pyrrol-2-one with pyrrolidin-2-one.
    • Impact : Benzimidazole’s planar structure may improve DNA intercalation properties, as observed in its antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) .

Physicochemical and Spectral Comparisons

Property Target Compound Compound A Compound C
Molecular Weight ~455.4 g/mol ~497.4 g/mol ~503.5 g/mol
Hydrogen Bond Donors 2 (3-OH, imidazole NH) 2 (3-OH, imidazole NH) 2 (pyrrolidinone NH, benzimidazole NH)
1H NMR (δ ppm) Furan H: ~6.5–7.5; Imidazole H: ~7.2–8.0 Fluorophenyl H: ~7.1–7.8 Aromatic H: ~6.4–8.0
IR (cm⁻¹) 3450 (O–H), 1720 (C=O pyrrolone) 3455 (O–H), 1725 (C=O) 3675 (N–H), 1720 (C=O)

Q & A

Q. What synthetic methodologies are recommended to prepare this compound with high purity?

Methodological Answer:

  • Key Steps :
    • Cyclization : Use base-assisted cyclization of hydroxy-pyrrolone precursors with furan-2-carbonyl derivatives, as demonstrated in pyrrol-2-one syntheses .
    • Purification : Employ column chromatography (silica gel) with solvent mixtures (e.g., chloroform:ethyl acetate:hexane = 2:3:3) to isolate the product .
  • Optimization : Adjust reaction time and stoichiometry of imidazole-propyl intermediates to minimize side products.
  • Yield Table :
PrecursorReagentsPurification MethodYield (%)Reference
Hydroxy-pyrrolone derivativeFuran-2-carbonyl chlorideColumn chromatography39–63

Q. Which spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • 1H/13C NMR : Use 400 MHz NMR in DMSO-d6 to resolve imidazole, furan, and hydroxyl proton environments. For example, hydroxyl protons appear as singlets at δ ~12.0 ppm .
  • HRMS : Confirm molecular weight (e.g., ESI+ mode) with <2 ppm error to validate the complex substituents .
  • FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

Q. How can purity be assessed post-synthesis?

Methodological Answer:

  • HPLC : Use a C18 column with acetonitrile/water gradients (e.g., 70:30) and UV detection at 254 nm .
  • Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) to confirm absence of solvates .

Q. What functional group reactivity should be prioritized during synthesis?

Methodological Answer:

  • Imidazole : Protect the 1H-imidazole nitrogen during furan-carbonyl coupling to prevent unwanted alkylation .
  • Hydroxyl Group : Acetylate the 3-hydroxy group temporarily to avoid oxidation, then deprotect under mild basic conditions .

Q. How stable is this compound under standard storage conditions?

Methodological Answer:

  • Stability Tests :
    • Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the furan-carbonyl moiety.
    • Monitor degradation via monthly HPLC; <5% degradation over 6 months is acceptable .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide biological activity optimization?

Methodological Answer:

  • Modifications :
    • Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to enhance lipophilicity and receptor binding .
    • Introduce electron-withdrawing groups (e.g., -CF3) on the imidazole to improve metabolic stability .
  • Assays : Test analogs in in vitro receptor binding assays (e.g., angiotensin II AT1 receptor for hypertension models) .

Q. What computational strategies predict binding affinity for target enzymes?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 1IZ9) to model interactions between the imidazole-propyl chain and hydrophobic pockets .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the furan-carbonyl group in aqueous environments .

Q. How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

  • Software Cross-Validation : Compare SHELXL (for small-molecule refinement) vs. PHENIX (for high-resolution data) to address thermal parameter discrepancies .
  • Twinned Data : Apply SHELXL’s TWIN/BASF commands to refine pseudo-merohedral twinning, common in pyrrolone derivatives .

Q. What pharmacokinetic parameters should be prioritized for in vivo studies?

Methodological Answer:

  • Oral Bioavailability : Measure Cmax/Tmax in rodent models after administering a 10 mg/kg dose; target >30% bioavailability .
  • Plasma Protein Binding : Use equilibrium dialysis to assess unbound fraction (>5% recommended for efficacy) .

Q. How to address spectral data conflicts in regiochemistry determination?

Methodological Answer:

  • NOESY NMR : Identify spatial proximity between the imidazole-propyl chain and furan protons to confirm substitution patterns .
  • X-ray Crystallography : Resolve ambiguous NOE signals by obtaining a crystal structure (e.g., using SHELXD for phase determination) .

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